2H-Thieno[4,3,2-cd][1,2]benzoxazole
Description
Properties
CAS No. |
218929-36-3 |
|---|---|
Molecular Formula |
C8H5NOS |
Molecular Weight |
163.20 g/mol |
IUPAC Name |
2-oxa-6-thia-3-azatricyclo[5.3.1.04,11]undeca-1(11),4,7,9-tetraene |
InChI |
InChI=1S/C8H5NOS/c1-2-6-8-5(9-10-6)4-11-7(8)3-1/h1-4,9H |
InChI Key |
GOLHMZHWWKZYRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)SC=C3NO2 |
Origin of Product |
United States |
Preparation Methods
Catalytic One-Pot Condensation Using Nickel Supported Silica
A highly efficient and environmentally friendly method for benzoxazole synthesis involves the one-pot condensation of 2-aminophenol with substituted aldehydes catalyzed by nickel supported silica (Ni-SiO2) at room temperature. This method offers:
- Mild reaction conditions (ambient temperature)
- High yields (up to 98%)
- Short reaction times (1.5 to 3 hours)
- Simple workup and catalyst recyclability
The general procedure includes stirring 2-aminophenol and substituted aldehydes with 20 mol% Ni-SiO2 catalyst in ethanol, followed by purification through recrystallization or chromatography. This protocol has been demonstrated effective for a wide range of substituted aldehydes, including electron-donating and electron-withdrawing groups, and heteroaromatic aldehydes such as thiophen-3-yl derivatives, which are relevant for constructing the thiophene-fused benzoxazole framework.
Table 1: Representative Yields of Benzoxazole Derivatives Synthesized via Ni-SiO2 Catalyzed Condensation
| Entry | Aldehyde Substituent | Product | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| 3a | 3,4-Dimethylphenyl | 2-(3,4-Dimethylphenyl)benzoxazole | 98 | 1.5 |
| 3h | Thiophen-3-yl | 2-(Thiophen-3-yl)benzoxazole | 91 | 1.5 |
| 3d | Phenyl | 2-Phenylbenzoxazole | 93 | 1.5 |
| 3e | 4-Fluorophenyl | 2-(4-Fluorophenyl)benzoxazole | 89 | 2.5 |
This method's applicability to thiophene-substituted benzoxazoles (entry 3h) is particularly relevant for synthesizing 2H-Thieno[4,3,2-cd]benzoxazole derivatives.
Specific Synthetic Routes Toward 2H-Thieno[4,3,2-cd]benzoxazole
While direct preparation of 2H-Thieno[4,3,2-cd]benzoxazole is less frequently reported, synthesis strategies can be inferred from related heterocyclic chemistry involving ring closure and annulation reactions.
Ring Closure via Imidazole or Benzoxazole Ring Formation
One approach involves the formation of benzoxazole rings from o-aminophenol derivatives and aldehydes, followed by fusion with thiophene rings through intramolecular cyclization or annulation. For example, the formation of imidazole rings from methanimine derivatives and subsequent benzoxazole ring closure has been reported, involving ring opening and reclosure steps under controlled conditions.
This suggests a potential synthetic sequence for 2H-Thieno[4,3,2-cd]benzoxazole:
- Start with a thiophene-substituted 2-aminophenol or related precursor.
- Condense with appropriate aldehydes or equivalents to form the benzoxazole ring.
- Employ oxidative or catalytic cyclization to fuse the thiophene and benzoxazole rings.
Microwave-Assisted Condensation and Cyclization
Microwave irradiation has been utilized for rapid and efficient synthesis of benzothiazole and benzoxazole derivatives, including fused ring systems. For example, condensation of imines with α-mercaptoacetic acid or α-anthranilic acid under microwave conditions in N,N-dimethylformamide has afforded thiazolidinone and quinazolinone fused benzothiazole derivatives. Although this is benzothiazole chemistry, the methodology is adaptable to benzoxazole and thiophene fused systems by selecting appropriate sulfur-containing precursors and reaction partners.
Analytical Data and Characterization
The synthesized benzoxazole derivatives, including thiophene-fused analogs, are characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR spectra confirm the aromatic and heterocyclic proton and carbon environments.
- Mass Spectrometry (MS): Electron ionization (EI) mass spectra provide molecular ion peaks consistent with the expected molecular weights.
- Chromatographic Purification: Silica gel column chromatography and recrystallization techniques afford pure compounds.
Representative NMR data for 2-(Thiophen-3-yl)benzoxazole include:
- ^1H NMR (CDCl3, 400 MHz): δ 8.20 (dd, J = 2.8, 1.0 Hz, 1H), 7.80 (dd, J = 4.8, 1.0 Hz, 1H), 7.78 (t, J = 7.8 Hz, 1H), 7.58 (t, J = 7.4 Hz, 1H), 7.44 (s, 1H), 7.37-7.32 (m, 2H).
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 2H-Thieno[4,3,2-cd]-1,2-benzisoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the thiophene or benzisoxazole rings are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring system .
Scientific Research Applications
2H-Thieno[4,3,2-cd]-1,2-benzisoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Mechanism of Action
The mechanism of action of 2H-Thieno[4,3,2-cd]-1,2-benzisoxazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the molecular structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below contrasts 2H-Thieno[4,3,2-cd][1,2]benzoxazole with two classes of related compounds: 1,4-benzodioxine-thiadiazole derivatives and benzoxazole-based enzyme inhibitors.
Key Observations:
- This contrasts with benzodioxine-thiadiazole derivatives, where oxygen dominates electronic properties .
- Lipophilicity: The sulfur atom in the thieno ring may increase lipophilicity relative to benzoxazole, improving membrane permeability in biological systems. Benzodioxine-thiadiazole derivatives, with additional oxygen atoms, are likely more polar .
Structure-Activity Relationship (SAR) Insights
- Substituent Effects: In benzoxazole inhibitors, substituents on the amine group critically influence potency. For example, electron-withdrawing groups enhance hsEH binding affinity . The fused thieno ring in 2H-Thieno[4,3,2-cd][1,2]benzoxazole may mimic such effects by rigidifying the structure and altering electron density.
- Steric Hindrance: The fused thieno ring introduces steric constraints that could either enhance selectivity or reduce off-target interactions compared to simpler benzoxazoles.
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